![molecular formula C15H19N B14195143 8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 861133-94-0](/img/structure/B14195143.png)
8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an oxazolidine ring and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzaldehyde with an amino acid derivative, followed by cyclization to form the oxazolidine ring. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazolidine ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxazolidine ring can produce a more saturated ring structure.
Aplicaciones Científicas De Investigación
(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (5S)-3-(3-hydroxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- (5S)-3-(3-chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- (5S)-3-(3-nitrophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Uniqueness
(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
861133-94-0 |
|---|---|
Fórmula molecular |
C15H19N |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
8-benzyl-3-methylidene-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H19N/c1-12-9-14-7-8-15(10-12)16(14)11-13-5-3-2-4-6-13/h2-6,14-15H,1,7-11H2 |
Clave InChI |
WUCLLSJHONKDPU-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2CCC(C1)N2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


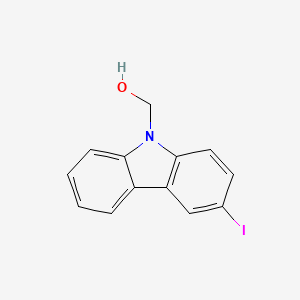
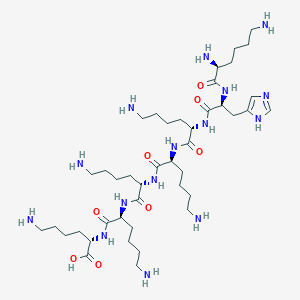
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
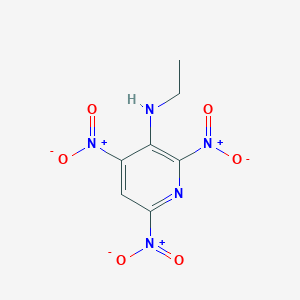
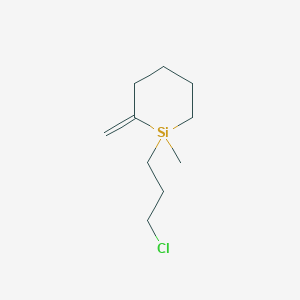
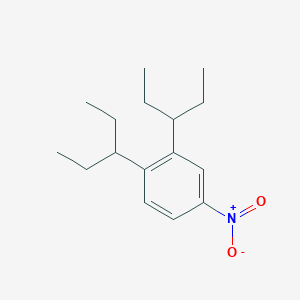
methanone](/img/structure/B14195094.png)
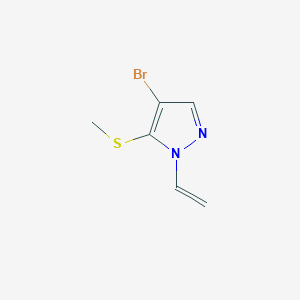
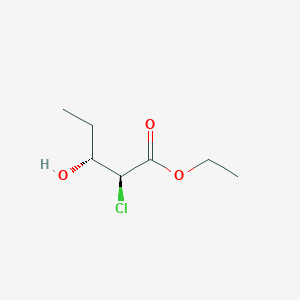
![4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile](/img/structure/B14195106.png)

![{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone](/img/structure/B14195114.png)


